molecular formula C21H27N3O2 B5503509 2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol

Cat. No.: B5503509
M. Wt: 353.5 g/mol
InChI Key: AYJVLFYYUTZRSB-UHFFFAOYSA-N
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Description

2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.21032711 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Dioxide Capture

Piperazine, a component structurally related to the chemical compound , has been highlighted for its novel application in carbon dioxide (CO2) capture technology. Concentrated, aqueous piperazine solutions offer significant resistance to thermal degradation and oxidation, making them highly advantageous for absorption/stripping processes in CO2 capture. This resistance allows for the use of higher temperatures and pressures in the stripper, potentially leading to overall energy savings. Notably, piperazine solutions have demonstrated three to five times more resistance to oxidation compared to monoethanolamine solutions, a commonly used solvent in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Analytical Chemistry

In analytical chemistry, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methodologies have been developed for the determination or purity evaluation of piperazine derivatives. These methods involve UV spectrophotometric analysis and have been validated for selectivity, precision, accuracy, linearity, and stability, demonstrating the versatility of piperazine-related compounds in analytical applications (Muszalska, Śladowska, & Sabiniarz, 2005).

Platelet Aggregation Inhibition

Research on piperazine derivatives has also extended into the field of blood platelet aggregation inhibition. Compounds featuring a piperazine ring have been synthesized and evaluated for their capacity to inhibit ADP-induced aggregation of blood platelets, highlighting their potential therapeutic applications in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Luminescence in Crystal Engineering

The structural and luminescent properties of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, including those with piperazine components, have been investigated. These studies provide insights into the potential applications of such compounds in crystal engineering, aiming to construct crystals with specific luminescent properties for various technological applications (Li et al., 2015).

Properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-3-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-21(2,26)9-8-17-5-3-6-18(15-17)20(25)24-13-11-23(12-14-24)19-7-4-10-22-16-19/h3-7,10,15-16,26H,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJVLFYYUTZRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.